molecular formula C22H24N4O3S B6486801 5-{[benzyl(methyl)amino](2,5-dimethoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869342-66-5

5-{[benzyl(methyl)amino](2,5-dimethoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486801
CAS No.: 869342-66-5
M. Wt: 424.5 g/mol
InChI Key: JVXZROOCBYNFJN-UHFFFAOYSA-N
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Description

5-{[benzyl(methyl)amino](2,5-dimethoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[benzyl(methyl)amino]-(2,5-dimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-23-22-26(24-14)21(27)20(30-22)19(25(2)13-15-8-6-5-7-9-15)17-12-16(28-3)10-11-18(17)29-4/h5-12,19,27H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZROOCBYNFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=C(C=CC(=C3)OC)OC)N(C)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{benzyl(methyl)aminomethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel class of triazole-thiazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and possible mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The general synthetic route includes the formation of the triazole and thiazole rings through cyclization reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds in the triazolo-thiazole class exhibit significant antimicrobial properties. For instance:

  • Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown potent activity against various strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .
  • Antifungal Activity : The compound also displayed antifungal properties against Candida species and other pathogenic fungi .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various cell lines:

  • MTT Assay Results : The compound exhibited selective cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent. In vitro studies showed significant inhibition of cell proliferation in a dose-dependent manner .

The biological activity is believed to be mediated through several mechanisms:

  • DNA Interaction : Molecular docking studies suggest that the compound binds effectively to DNA gyrase and MurD enzyme active sites, crucial for bacterial DNA replication and synthesis .
  • Hydrogen Bonding : Key interactions involve hydrogen bonds with specific amino acid residues in the target enzymes, enhancing its inhibitory effects against bacterial growth .

Structure-Activity Relationship (SAR)

The structural components of the compound play a critical role in its biological activity:

ComponentEffect on Activity
Benzyl(methyl)amino groupEnhances binding affinity to target enzymes
2,5-Dimethoxyphenyl moietyIncreases lipophilicity and cellular uptake
Triazole-thiazole coreEssential for antimicrobial activity

Case Studies

Several studies have documented the biological efficacy of similar compounds:

  • Study 1 : A derivative with a similar triazole-thiazole framework exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
  • Study 2 : Another related compound was evaluated for its anticancer properties and demonstrated potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

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